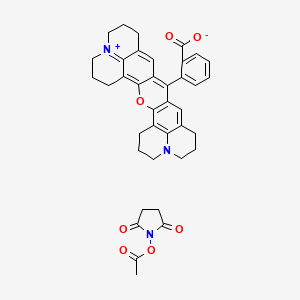
5(6)-ROX N-succinimidyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5(6)-ROX N-succinimidyl ester, also known as 5(6)-carboxy-X-rhodamine N-succinimidyl ester, is a fluorescent dye commonly used in various biochemical applications. This compound is known for its ability to covalently bind to primary amines, making it a valuable tool for labeling proteins, peptides, and other biomolecules. The dye exhibits strong fluorescence, which makes it ideal for use in fluorescence microscopy, flow cytometry, and other fluorescence-based assays .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5(6)-ROX N-succinimidyl ester typically involves the reaction of 5(6)-carboxy-X-rhodamine with N-hydroxysuccinimide in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is carried out in an anhydrous solvent, such as dimethylformamide (DMF) or dichloromethane (DCM), under mild conditions .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The final product is typically obtained as a lyophilized powder, which is then packaged and stored under controlled conditions to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions: 5(6)-ROX N-succinimidyl ester primarily undergoes nucleophilic substitution reactions. The succinimidyl ester group reacts with primary amines to form stable amide bonds. This reaction is highly specific and efficient, making it suitable for labeling proteins and other biomolecules .
Common Reagents and Conditions:
Reagents: N-hydroxysuccinimide, dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), dimethylformamide (DMF), dichloromethane (DCM).
Major Products: The major product of the reaction between this compound and primary amines is the corresponding amide derivative, which retains the fluorescent properties of the parent dye .
Aplicaciones Científicas De Investigación
5(6)-ROX N-succinimidyl ester has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying molecular interactions and reaction kinetics.
Biology: Employed in cell labeling and tracking studies, allowing researchers to monitor cell proliferation, migration, and differentiation.
Medicine: Utilized in diagnostic assays, such as immunofluorescence and flow cytometry, to detect specific biomarkers and pathogens.
Industry: Applied in the development of biosensors and diagnostic kits for various applications, including environmental monitoring and food safety .
Mecanismo De Acción
The mechanism of action of 5(6)-ROX N-succinimidyl ester involves the formation of a covalent bond between the succinimidyl ester group and primary amines on target molecules. This reaction results in the stable attachment of the fluorescent dye to the biomolecule, allowing for its detection and analysis using fluorescence-based techniques. The dye’s fluorescence properties are retained after conjugation, making it a reliable tool for various applications .
Comparación Con Compuestos Similares
5(6)-Carboxytetramethylrhodamine N-succinimidyl ester: Another fluorescent dye with similar properties and applications.
5(6)-Carboxyfluorescein N-succinimidyl ester: A green fluorescent dye used for similar purposes, with excitation and emission wavelengths different from those of 5(6)-ROX N-succinimidyl ester.
NHS-Rhodamine: A derivative of rhodamine dye, used for labeling antibodies and proteins, with applications in fluorescence microscopy and flow cytometry.
Uniqueness: this compound is unique due to its specific excitation and emission wavelengths, which make it suitable for multiplexing with other fluorescent dyes. Its high reactivity and stability also contribute to its widespread use in various research fields .
Propiedades
Número CAS |
114616-32-9 |
|---|---|
Fórmula molecular |
C74H66N6O14 |
Peso molecular |
1263.3 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 1-oxospiro[2-benzofuran-3,16'-3-oxa-9,23-diazaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4(15),5(28),13,18-hexaene]-5-carboxylate;(2,5-dioxopyrrolidin-1-yl) 3-oxospiro[2-benzofuran-1,16'-3-oxa-9,23-diazaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4(15),5(28),13,18-hexaene]-5-carboxylate |
InChI |
InChI=1S/2C37H33N3O7/c41-29-11-12-30(42)40(29)47-35(43)22-9-10-26-25(17-22)36(44)46-37(26)27-18-20-5-1-13-38-15-3-7-23(31(20)38)33(27)45-34-24-8-4-16-39-14-2-6-21(32(24)39)19-28(34)37;41-29-11-12-30(42)40(29)47-35(43)22-9-10-23-26(19-22)37(46-36(23)44)27-17-20-5-1-13-38-15-3-7-24(31(20)38)33(27)45-34-25-8-4-16-39-14-2-6-21(32(25)39)18-28(34)37/h2*9-10,17-19H,1-8,11-16H2 |
Clave InChI |
YEWCZAUCUAYJIO-UHFFFAOYSA-N |
SMILES |
CC(=O)ON1C(=O)CCC1=O.C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=CC=CC=C8C(=O)[O-])CCC7 |
SMILES canónico |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C(C36C7=C(C=C(C=C7)C(=O)ON8C(=O)CCC8=O)C(=O)O6)C=C9CCCN1C9=C5CCC1.C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C(C36C7=C(C=CC(=C7)C(=O)ON8C(=O)CCC8=O)C(=O)O6)C=C9CCCN1C9=C5CCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















